molecular formula C18H13N3O4 B277991 N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide

Numéro de catalogue B277991
Poids moléculaire: 335.3 g/mol
Clé InChI: YYHRNHNYZGDFFQ-LDADJPATSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide, also known as OXSI-2, is a small molecule inhibitor that has shown potential in various scientific research applications. OXSI-2 is a potent and selective inhibitor of the serine/threonine-protein kinase TBK1, which plays a crucial role in several cellular processes, including inflammation, immunity, and cancer.

Mécanisme D'action

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide acts as a competitive inhibitor of TBK1 by binding to the kinase domain of the enzyme. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of TBK1-mediated signaling pathways. The inhibition of TBK1 has been shown to reduce the production of pro-inflammatory cytokines and promote the activation of anti-tumor immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide have been studied extensively in vitro and in vivo. In vitro studies have shown that N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide inhibits the phosphorylation of IRF3 and STAT1, leading to the downregulation of pro-inflammatory cytokines such as IFN-β and IL-6. In vivo studies have shown that N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide can suppress the growth of tumors and reduce the severity of inflammatory diseases in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide in lab experiments include its high potency and selectivity for TBK1, which allows for the specific inhibition of TBK1-mediated signaling pathways. N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide is also commercially available, making it easily accessible for researchers. However, the limitations of using N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide include its potential off-target effects and the need for further studies to determine its safety and efficacy in clinical settings.

Orientations Futures

For the research on N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide include the development of more potent and selective inhibitors of TBK1, the investigation of the potential use of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide in combination with other therapies for cancer and inflammatory diseases, and the exploration of the role of TBK1 in other cellular processes. Further studies are also needed to determine the safety and efficacy of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide in clinical settings and to identify potential biomarkers for patient stratification.

Méthodes De Synthèse

The synthesis of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide involves a multistep process that includes the preparation of various intermediate compounds. The final step involves the coupling of the furan-2-carboxamide with the cyclohexadienone moiety, followed by the addition of the oxazolopyridine group. The synthesis of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide has been reported in several scientific publications, and the compound is commercially available.

Applications De Recherche Scientifique

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide has been used in various scientific research applications, including the study of TBK1 signaling pathways and the development of potential therapies for cancer and inflammatory diseases. N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide has been shown to inhibit the phosphorylation of downstream targets of TBK1, such as IRF3 and STAT1, which are involved in the regulation of immune responses.

Propriétés

Nom du produit

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide

Formule moléculaire

C18H13N3O4

Poids moléculaire

335.3 g/mol

Nom IUPAC

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide

InChI

InChI=1S/C18H13N3O4/c1-10-8-11(20-17(23)14-5-3-7-24-14)9-12(15(10)22)18-21-16-13(25-18)4-2-6-19-16/h2-9H,1H3,(H,19,21)(H,20,23)/b18-12+

Clé InChI

YYHRNHNYZGDFFQ-LDADJPATSA-N

SMILES isomérique

CC1=CC(=C/C(=C\2/NC3=C(O2)C=CC=N3)/C1=O)NC(=O)C4=CC=CO4

SMILES

CC1=CC(=CC(=C2NC3=C(O2)C=CC=N3)C1=O)NC(=O)C4=CC=CO4

SMILES canonique

CC1=CC(=CC(=C2NC3=C(O2)C=CC=N3)C1=O)NC(=O)C4=CC=CO4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.